![molecular formula C6H11N3O B1442880 [5-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1249540-03-1](/img/structure/B1442880.png)

[5-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol

Übersicht

Beschreibung

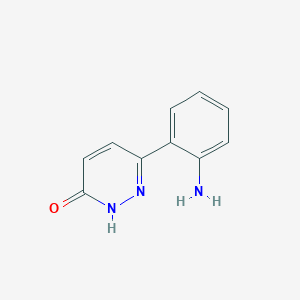

1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied for their potential as anticancer agents . They are characterized by a five-membered ring structure containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of carbon nucleophiles with ketones . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Wissenschaftliche Forschungsanwendungen

Anticancer-Mittel

Triazolderivate wurden auf ihr Potenzial als Antikrebsmittel untersucht. Die Fähigkeit von Triazolen, durch Wasserstoffbrückenbindungen und pi-pi-Wechselwirkungen mit verschiedenen biologischen Zielen zu interagieren, macht sie zu geeigneten Kandidaten für das Drug Design . Forschungen haben gezeigt, dass bestimmte Triazolverbindungen vielversprechende zytotoxische Aktivitäten gegen verschiedene humane Krebszelllinien aufweisen, was sie bei der Entwicklung neuer Antikrebstherapien wertvoll macht .

Antibakterielle und Antimykotische Anwendungen

Der Triazol-Kern ist dafür bekannt, bedeutende antimikrobielle Eigenschaften zu besitzen. Neue Triazolderivate wurden synthetisiert und auf ihre Wirksamkeit gegen bakterielle und Pilzstämme untersucht . Einige Verbindungen haben moderate bis gute antibakterielle Aktivitäten gezeigt, vergleichbar mit Antibiotika der ersten Wahl wie Ampicillin .

Landwirtschaftliche Chemie

In der Landwirtschaft dienen Triazolderivate als Fungizide, Herbizide und Pflanzenwachstumsregulatoren . Sie sind entscheidend für den Schutz von Feldfrüchten vor verschiedenen Pilzkrankheiten und für die Kontrolle des Wachstums und des Ertrags von landwirtschaftlichen Produkten.

Materialwissenschaft

Triazole tragen einzigartige Eigenschaften zu Polymeren bei und verbessern ihre thermische Stabilität, ihre Flammhemmung und ihre Widerstandsfähigkeit gegenüber verschiedenen Umweltfaktoren . Sie werden bei der Entwicklung von Hochleistungspolymeren und intelligenten Materialien verwendet, die Anwendungen vom Bauwesen bis zur Elektronik haben.

Umweltanwendungen

Triazolderivate werden als Korrosionsschutzmittel eingesetzt, die wichtig sind, um Metalle und Legierungen unter verschiedenen Umweltbedingungen zu schützen . Ihre ungiftige und umweltfreundliche Natur macht sie für nachhaltige Praktiken geeignet.

Pharmazeutische Forschung

Triazolverbindungen sind in der pharmazeutischen Forschung unerlässlich, wobei viele Medikamente, die einen Triazol-Rest enthalten, in klinischen Behandlungen eingesetzt werden . Die Forschung an Triazolderivaten wächst weiter mit dem Ziel, neue Medikamente mit verbesserten pharmakologischen Wirkungen zu entdecken.

Organische Synthese

In der organischen Chemie sind Triazole wertvolle Zwischenprodukte zur Synthese einer großen Bandbreite organischer Verbindungen . Sie werden in Click-Chemie-Reaktionen verwendet, die für ihre Effizienz und Vielseitigkeit beim Aufbau komplexer molekularer Strukturen bekannt sind.

Arzneimittelforschung und -entwicklung

Der Triazolring ist ein häufiges Motiv in der Arzneimittelforschung, da er stabil ist und Peptidbindungen nachahmen kann . Er wird bei der Synthese von Peptidomimetika verwendet, bei denen es sich um Verbindungen handelt, die die Struktur von Peptiden nachahmen und biologische Prozesse modulieren können.

Wirkmechanismus

Target of Action

Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It is suggested that similar 1,2,4-triazole derivatives may inhibit the aromatase enzyme . Molecular docking studies have been performed to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme .

Biochemical Pathways

The inhibition of the aromatase enzyme by similar compounds can disrupt the biosynthesis of estrogens . This disruption can potentially affect various downstream pathways related to cell growth and proliferation, particularly in estrogen-dependent cancers .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in similar compounds is known to improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . These compounds have demonstrated selectivity against normal and cytotoxic cancerous cell lines .

Action Environment

The chemical structure of similar compounds, including the presence of the 1,2,4-triazole ring, may contribute to their stability and activity in different environments .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol plays a significant role in biochemical reactions due to its ability to form hydrogen bonds with different targets. This compound interacts with enzymes such as carbonic anhydrase-II, where it acts as an inhibitor by binding to the active site residues . Additionally, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol has been shown to interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes .

Cellular Effects

The effects of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol on cells are profound. It has been observed to induce cytotoxicity in cancer cell lines such as MCF-7, Hela, and A549 . This compound influences cell function by modulating cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol has been reported to inhibit the proliferation of cancer cells by interfering with the cell cycle .

Molecular Mechanism

At the molecular level, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol exerts its effects through various mechanisms. It binds to the active sites of enzymes, leading to inhibition or activation of enzymatic activity . For example, the compound inhibits carbonic anhydrase-II by forming hydrogen bonds with the enzyme’s active site residues . Additionally, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol can maintain its cytotoxic effects on cancer cells, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit enzymes such as carbonic anhydrase-II, affecting the levels of metabolites involved in cellular respiration and pH regulation . Additionally, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol can influence the activity of other metabolic enzymes, leading to changes in metabolite concentrations .

Transport and Distribution

The transport and distribution of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by interactions with transport proteins that recognize and bind to [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol, ensuring its proper distribution within the cell .

Subcellular Localization

The subcellular localization of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications play a role in directing [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol to specific cellular compartments, ensuring its proper function .

Eigenschaften

IUPAC Name |

(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4(2)6-7-5(3-10)8-9-6/h4,10H,3H2,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJQJQVBOZZHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

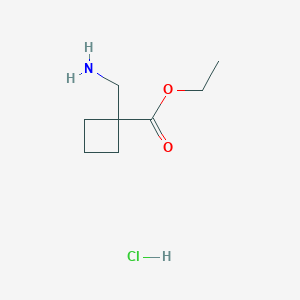

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)

![2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1442804.png)

![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)